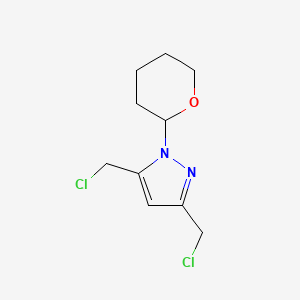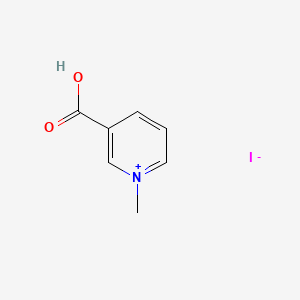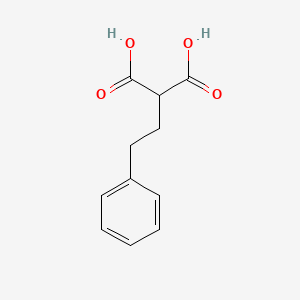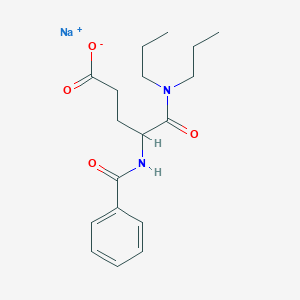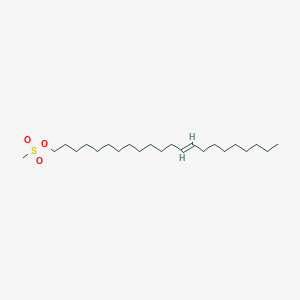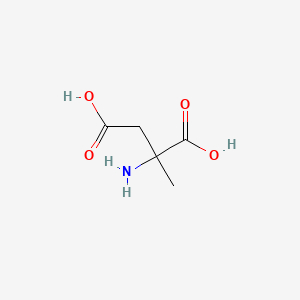
1,4-b-D-Cellotriitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-b-D-Cellotriitol is a natural compound known for its role as an inhibitor of various glycosidases and glucosidase enzymes. This property makes it a valuable tool in studying diseases associated with enzyme dysfunctions, such as Gaucher’s disease. The compound has a molecular formula of C18H34O16 and a molecular weight of 506.45 g/mol.
准备方法
1,4-b-D-Cellotriitol can be synthesized through the controlled hydrolysis of cellulose followed by borohydride reduction and purification . This method ensures a high purity of over 95% . Industrial production methods often involve similar steps but on a larger scale to meet the demand for research and pharmaceutical applications.
化学反应分析
1,4-b-D-Cellotriitol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Borohydride reduction is a common method used in its synthesis.
Substitution: Various substitution reactions can occur, especially involving the hydroxyl groups present in the molecule.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified hydroxyl groups.
科学研究应用
1,4-b-D-Cellotriitol has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying cellulases (endo-1,4-β-glucanases) in reducing sugar assays.
Biology: Acts as an inhibitor of glycosidases and glucosidase enzymes, making it useful in studying enzyme dysfunctions.
Industry: Used in the production of various biochemicals and as a research tool in developing new pharmaceuticals.
作用机制
The mechanism of action of 1,4-b-D-Cellotriitol involves its interaction with glycosidases and glucosidase enzymes. By inhibiting these enzymes, it prevents the breakdown of certain carbohydrates, which can be beneficial in studying and potentially treating diseases associated with enzyme dysfunctions.
相似化合物的比较
1,4-b-D-Cellotriitol is unique due to its specific inhibition of glycosidases and glucosidase enzymes. Similar compounds include:
1,4-Butanediol: Used in the production of plastics and as a solvent.
1,3-Propanediol: Used in the production of polymers and as a solvent.
1,2-Butanediol: Used as a solvent and in the production of adhesives.
Compared to these compounds, this compound’s primary uniqueness lies in its biological activity and potential medical applications.
属性
IUPAC Name |
4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCHWKNFMUJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-17-2 |
Source


|
| Record name | Syrups, hydrolyzed starch, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Syrups, corn, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
